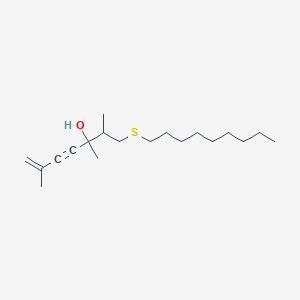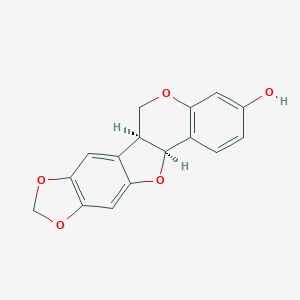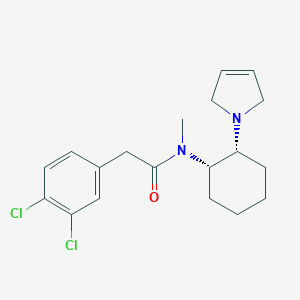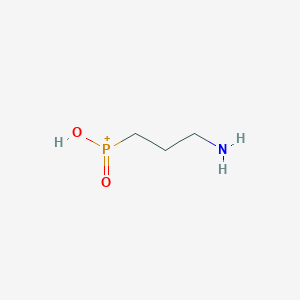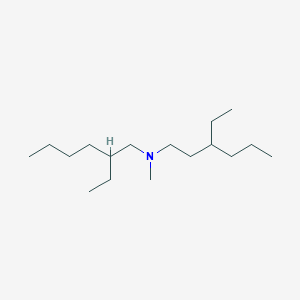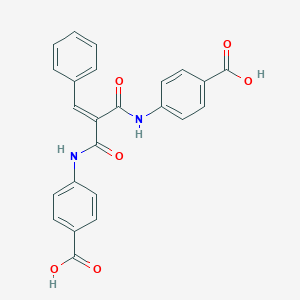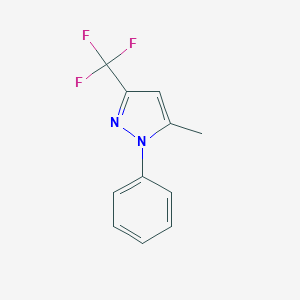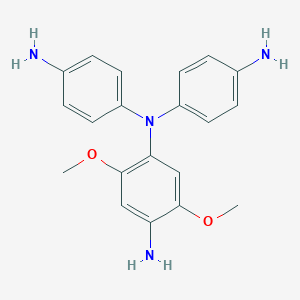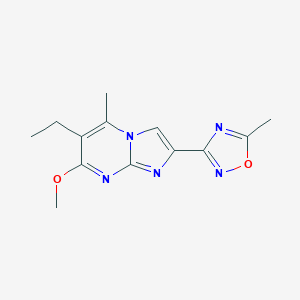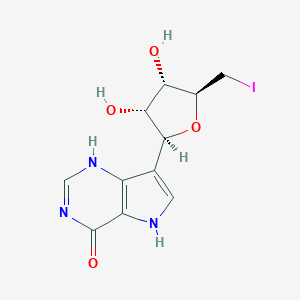
5'-Deoxy-5'-iodo-9-deazainosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5'-Deoxy-5'-iodo-9-deazainosine, also known as Cordycepin, is a nucleoside analog that has attracted attention in the scientific community due to its potential therapeutic applications. Cordycepin is found in the fungus Cordyceps militaris and has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
5'-Deoxy-5'-iodo-9-deazainosine exerts its effects through various mechanisms. In cancer cells, 5'-Deoxy-5'-iodo-9-deazainosine inhibits tumor growth by inducing apoptosis and inhibiting cell proliferation. 5'-Deoxy-5'-iodo-9-deazainosine also inhibits angiogenesis, which is the process of forming new blood vessels that supply tumors with nutrients. Inflammatory cells, such as macrophages, produce cytokines that promote inflammation. 5'-Deoxy-5'-iodo-9-deazainosine inhibits the production of these cytokines, thereby reducing inflammation. Finally, 5'-Deoxy-5'-iodo-9-deazainosine inhibits viral replication by interfering with the synthesis of viral RNA.
Biochemische Und Physiologische Effekte
5'-Deoxy-5'-iodo-9-deazainosine has several biochemical and physiological effects. It inhibits the activity of enzymes involved in nucleic acid synthesis, which leads to the inhibition of DNA and RNA synthesis. 5'-Deoxy-5'-iodo-9-deazainosine also inhibits protein synthesis by interfering with the elongation phase of translation. Additionally, 5'-Deoxy-5'-iodo-9-deazainosine has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
5'-Deoxy-5'-iodo-9-deazainosine has several advantages for lab experiments. It is readily available and can be synthesized through various methods. Additionally, 5'-Deoxy-5'-iodo-9-deazainosine has been extensively studied, and there is a wealth of literature on its biological effects. However, there are also some limitations to its use in lab experiments. 5'-Deoxy-5'-iodo-9-deazainosine is relatively unstable and can degrade over time, which can affect its biological activity. Additionally, 5'-Deoxy-5'-iodo-9-deazainosine has low solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 5'-Deoxy-5'-iodo-9-deazainosine. One area of research is the development of new synthesis methods that can improve the yield and purity of 5'-Deoxy-5'-iodo-9-deazainosine. Another area of research is the development of new formulations of 5'-Deoxy-5'-iodo-9-deazainosine that can improve its solubility and stability. Additionally, there is ongoing research into the use of 5'-Deoxy-5'-iodo-9-deazainosine in combination with other drugs for the treatment of cancer and other diseases. Finally, there is a need for further research into the mechanisms of action of 5'-Deoxy-5'-iodo-9-deazainosine, which can help to uncover new therapeutic applications for this compound.
Synthesemethoden
5'-Deoxy-5'-iodo-9-deazainosine can be synthesized through various methods, including chemical synthesis and fermentation. Chemical synthesis involves the use of starting materials such as adenosine and iodine, which are then transformed into 5'-Deoxy-5'-iodo-9-deazainosine through a series of chemical reactions. Fermentation involves the use of microorganisms such as Cordyceps militaris, which produce 5'-Deoxy-5'-iodo-9-deazainosine naturally.
Wissenschaftliche Forschungsanwendungen
5'-Deoxy-5'-iodo-9-deazainosine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. 5'-Deoxy-5'-iodo-9-deazainosine has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in various animal models. Additionally, 5'-Deoxy-5'-iodo-9-deazainosine has been shown to have anti-viral properties and has been studied for its potential use in treating viral infections such as hepatitis B and C.
Eigenschaften
CAS-Nummer |
102731-46-4 |
|---|---|
Produktname |
5'-Deoxy-5'-iodo-9-deazainosine |
Molekularformel |
C11H12IN3O4 |
Molekulargewicht |
377.13 g/mol |
IUPAC-Name |
7-[(2S,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H12IN3O4/c12-1-5-8(16)9(17)10(19-5)4-2-13-7-6(4)14-3-15-11(7)18/h2-3,5,8-10,13,16-17H,1H2,(H,14,15,18)/t5-,8-,9-,10+/m1/s1 |
InChI-Schlüssel |
FKFBWNDSWWYBKW-KBHCAIDQSA-N |
Isomerische SMILES |
C1=C(C2=C(N1)C(=O)N=CN2)[C@H]3[C@@H]([C@@H]([C@H](O3)CI)O)O |
SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(O3)CI)O)O |
Kanonische SMILES |
C1=C(C2=C(N1)C(=O)N=CN2)C3C(C(C(O3)CI)O)O |
Synonyme |
5'-deoxy-5'-iodo-9-deazainosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B34781.png)
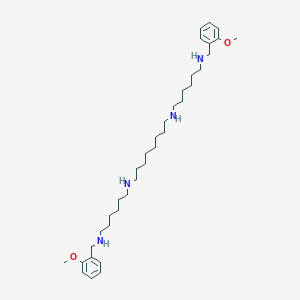


![N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide](/img/structure/B34794.png)
